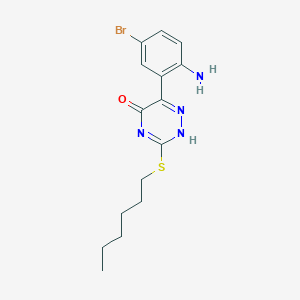![molecular formula C22H20N4O3S B307699 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazine ring, a benzoxazepine ring, and an allylsulfanyl group. It has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits biochemical and physiological effects that are beneficial in various disease conditions. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess antiviral and antimicrobial activities, making it a potential candidate for the treatment of viral and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has several advantages and limitations when used in lab experiments. One of the advantages is its relatively simple synthesis process, which makes it readily available for use in various experiments. However, its low solubility in water limits its use in certain experiments, and its potential toxicity requires careful handling.
Direcciones Futuras
There are several future directions for the use of 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether in scientific research. One of the primary areas of interest is its potential use as a pharmacological agent for the treatment of cancer, viral, and bacterial infections. Additionally, its unique chemical structure makes it a potential candidate for the development of new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its unique chemical structure and potential therapeutic properties make it a potential candidate for further investigation and development of new drugs. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has been achieved using different methods. One of the most common methods involves the reaction of 7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with phenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through filtration and purification.
Aplicaciones Científicas De Investigación
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a pharmacological agent due to its unique chemical structure and potential therapeutic properties. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities in vitro, making it a promising candidate for further investigation.
Propiedades
Fórmula molecular |
C22H20N4O3S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-[6-(3-methoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H20N4O3S/c1-4-12-30-22-23-20-19(24-25-22)17-10-5-6-11-18(17)26(14(2)27)21(29-20)15-8-7-9-16(13-15)28-3/h4-11,13,21H,1,12H2,2-3H3 |
Clave InChI |
OJJZMNYOXIBYAW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=CC=C4)OC |
SMILES canónico |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)
![7-Butyryl-6-(3-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307618.png)
![[6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307619.png)
![3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane](/img/structure/B307621.png)
![6-[4-(Allyloxy)phenyl]-7-butyryl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307623.png)
![[3-(methylsulfanyl)-6-(naphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307624.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307629.png)

![4-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307634.png)

![4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid](/img/structure/B307637.png)
![2-[2-[(Z)-[2-(3-chloro-2-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B307638.png)
![10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307640.png)